2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBQJWXCDRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737519 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-38-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone Intermediate Synthesis
The synthesis begins with Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2-hydroxy-6-ethylacetophenone. Solid NaOH or piperidine catalyzes the reaction under solvent-free grinding or ethanol reflux conditions.
Reaction Conditions
The chalcone intermediate, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-ethylphenyl)prop-2-en-1-one, is isolated via recrystallization (ethanol/water).
Cyclization to Chromen-4-one
The chalcone undergoes oxidative cyclization using hydrogen peroxide (H₂O₂) in alkaline methanol (Algar-Flynn-Oyamada method) or iodine in DMSO.
Optimized Cyclization Protocol
Carbodiimide-Mediated Coupling
A patent (CN103664681A) describes a two-step coupling method using 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate:
Step 1: Amide Bond Formation
| Component | Quantity | Reagent/Catalyst | Conditions |
|---|---|---|---|
| 3,4-Dimethoxy-1-aminoacetyl phenyl hydrobromide | 0.5 g | EDCI·HCl (0.38 g), DMAP (0.55 g) | CH₂Cl₂, 0°C → 25°C, 24 hr |
Step 2: Cyclization and Purification
The crude product is washed (2M HCl, NaHCO₃, brine), dried (Na₂SO₄), and recrystallized (CH₂Cl₂/EtOAc) to yield 76% pure chromen-4-one.
Palladium-Catalyzed Oxidative Cyclization
Palladium(II) acetate catalyzes the direct cyclization of 2'-hydroxy-3,4-dimethoxydihydrochalcone in dimethylformamide (DMF) with oxygen as the oxidant:
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | DMF |
| Temperature/Time | 110°C, 12 hr |
| Yield | 65% |
Solvent-Free Mechanochemical Synthesis
Grinding 3,4-dimethoxybenzaldehyde and 2-hydroxy-6-ethylacetophenone with NaOH (1:1:2 molar ratio) achieves 85% chalcone conversion in 30 minutes. Subsequent cyclization with H₂O₂ under microwave irradiation (300 W, 80°C, 20 min) yields 70% chromen-4-one.
Advantages :
Industrial-Scale Production Considerations
While lab-scale methods use EDCI·HCl or Pd catalysts, industrial protocols favor cost-effective routes:
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Bulk Chalcone Synthesis : Continuous flow reactors with heterogeneous catalysts (e.g., Mg-Al hydrotalcite).
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Cyclization : Catalytic iodine in recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce H₂O₂ consumption.
Yield Comparison of Key Methods
Challenges and Optimization Strategies
Byproduct Formation
Low Solubility
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Solution : Use DMF/CH₂Cl₂ mixtures (4:1 v/v).
Recent Advances (Post-2023)
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Enzymatic Cyclization : Recombinant flavone synthase I (FSI) from Arabidopsis thaliana converts chalcones to chromen-4-ones with 89% yield under mild conditions.
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Photocatalytic Methods : TiO₂ nanoparticles under UV light enable solvent-free cyclization in 2 hr (yield: 81%).
Analytical Validation
Synthesized compounds are characterized by:
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:
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Oxidation: : The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reflux in an appropriate solvent.
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Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromen-4-One Core
(a) 2-(3,4-Dimethoxyphenyl)-6-hydroxy-4-chromanone
- Key Differences : Replaces the ethyl group (position 6) with a hydroxyl group.
- This structural change may also affect metabolic stability, as hydroxyl groups are prone to glucuronidation .
(b) 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4H-chromen-4-one (CAS 519-96-0)
- Key Differences : Features 3,4-dihydroxyphenyl (vs. dimethoxy) and additional hydroxyl groups at positions 3, 5, 7, and 6-methoxy.
- Molecular weight (C₁₆H₁₂O₉, MW 348.26) is slightly higher than the target compound .
Variations in the Aromatic Ring Substituents
(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride, CAS 62-31-7)
- Key Differences : Replaces the chromen-4-one core with an ethylamine side chain and retains the 3,4-dihydroxyphenyl group.
- Implications: The absence of the chromenone ring eliminates π-π stacking interactions, altering biological targets (e.g., dopamine receptors vs. kinase inhibition). The dihydroxy motif increases susceptibility to oxidation compared to methoxy groups .
(b) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
- Key Differences : Replaces the chromen-4-one core with a triazole ring and introduces a thioacetic acid moiety.
- The sulfur atom may influence redox activity or metal chelation .
Core Structure Modifications
(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences: Replaces the chromenone core with a pyrido-pyrimidinone scaffold and adds piperazine substituents.
(b) Glycosylated Chromen-4-one Derivatives
- Example : 5-Hydroxy-2-(4-hydroxyphenyl)-7-[(tetrahydro-2H-pyran-2-yl)oxy]-4H-chromen-4-one
- Key Differences: Adds glycosidic linkages (e.g., glucose or rhamnose units) to the chromenone core.
- Implications : Glycosylation improves water solubility and modulates absorption and distribution. However, enzymatic cleavage in vivo may reduce bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Lipophilicity and Bioavailability : The ethyl group in the target compound enhances membrane permeability compared to hydroxylated analogs, making it more suitable for crossing the blood-brain barrier .
Antioxidant Activity : Compounds with 3,4-dihydroxyphenyl groups (e.g., CAS 519-96-0) exhibit stronger free-radical scavenging but are less stable than methoxy-substituted derivatives .
Synthetic Flexibility: Triazole and pyrido-pyrimidinone derivatives demonstrate how core structure modifications can tailor compounds for specific biological targets, such as kinase inhibition .
Biological Activity
Overview
2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic compound belonging to the chromen-4-one class, known for its diverse biological activities. Its structure features a chromen-4-one core with a 3,4-dimethoxyphenyl group, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. This unique arrangement contributes to its potential therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula : C19H18O5
- CAS Number : 1365271-38-0
- Molar Mass : 326.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyl and methoxy groups enable the compound to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects : It modulates signaling pathways associated with inflammation, potentially inhibiting the activation of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways .
- Anticancer Properties : Preliminary studies indicate that it may reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties. It scavenges reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, neutralizing free radicals.
Anti-inflammatory Activity
Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies have shown that it effectively blocks TNF-α-induced NF-κB activation in human embryonic kidney cells .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | CC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | <20 | Significant cytotoxicity |
| H2170 (Lung Cancer) | <30 | Moderate cytotoxicity |
| NIH3T3 (Non-cancer) | >100 | Minimal effect |
The compound's ability to induce apoptosis in A549 cells highlights its potential as a therapeutic agent against non-small cell lung carcinoma (NSCLC) .
Case Studies and Research Findings
- Study on Lung Cancer : A study published in MDPI demonstrated that derivatives of chromen-4-one, including this compound, could significantly reduce cell viability in lung cancer cell lines. The study identified that treatment with this compound led to a decrease in the epithelial-to-mesenchymal transition (EMT) markers, suggesting its role in inhibiting cancer metastasis .
- Inflammation Modulation : Another research article highlighted its effectiveness in modulating inflammatory responses by inhibiting NF-κB activation. This suggests potential applications in treating inflammatory diseases .
- Comparative Analysis : In comparison with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one and 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one, this compound exhibits unique properties due to its ethyl substitution at the 6-position and hydroxyl group at the 3-position, enhancing its biological activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
